molecular formula C20H18N2O4 B2623292 methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477865-45-5

methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2623292
CAS No.: 477865-45-5
M. Wt: 350.374
InChI Key: TUEFBTPCUWBSIO-ATVHPVEESA-N
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Description

Methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a phenoxyaniline moiety, and a methylene bridge, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxyaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a pyrrole derivative under controlled conditions to yield the target compound. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-5-oxo-4-[(4-phenylamino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 2-methyl-5-oxo-4-[(4-methoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the phenoxyaniline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-4-[(4-phenoxyphenyl)iminomethyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-18(20(24)25-2)17(19(23)22-13)12-21-14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-12,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYPDPHEZGWBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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